molecular formula C26H20N2O6 B11521120 5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

Cat. No.: B11521120
M. Wt: 456.4 g/mol
InChI Key: QFYHQOVFUCVDIL-UHFFFAOYSA-N
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Description

5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: , also known by its chemical formula C22H16N2O6 , belongs to the class of heterocyclic compounds. Its intricate fused-ring system combines nitrogen and oxygen atoms, resulting in a unique and challenging structure.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through cyclization reactions, where appropriately functionalized precursors undergo intramolecular reactions to form the complex ring system. Specific synthetic routes may vary, but they often include oxidative or reductive steps.

Reaction Conditions: The exact conditions depend on the specific synthetic pathway chosen. Researchers typically employ organic solvents, catalysts, and carefully controlled temperatures to guide the reaction toward the desired product.

Industrial Production: While not widely produced industrially, research laboratories and specialized chemical companies may synthesize small quantities for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction processes may yield partially saturated forms of the compound.

    Substitution: Substituents on the aromatic rings can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) serve as reducing agents.

    Substitution: Various electrophiles (e.g., halogens, acyl chlorides) participate in substitution reactions.

Major Products: The specific products depend on reaction conditions and substituents. Oxidation may lead to quinone derivatives, while reduction could yield partially saturated analogs.

Scientific Research Applications

Chemistry:

    Complex Synthesis: Researchers study this compound to explore novel synthetic methodologies.

    Structural Elucidation: Its intricate structure challenges spectroscopic techniques and computational methods.

Biology and Medicine:

    Biological Activity: Investigating its effects on cellular processes, potential drug targets, or toxicity.

    Antioxidant Properties: Due to its phenolic groups, it may exhibit antioxidant activity.

Industry:

    Materials Science:

    Pharmaceuticals: If derivatives show promising biological activity, they could inspire drug development.

Mechanism of Action

The exact mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling cascades.

Comparison with Similar Compounds

While this compound is relatively rare, its structural features set it apart. Similar compounds include other polycyclic heterocycles, but none precisely match its arrangement.

Properties

Molecular Formula

C26H20N2O6

Molecular Weight

456.4 g/mol

IUPAC Name

5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone

InChI

InChI=1S/C26H20N2O6/c29-13-5-1-3-11(9-13)27-23(31)19-15-7-8-16(20(19)24(27)32)18-17(15)21-22(18)26(34)28(25(21)33)12-4-2-6-14(30)10-12/h1-10,15-22,29-30H

InChI Key

QFYHQOVFUCVDIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)C7=CC(=CC=C7)O

Origin of Product

United States

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